

reactivity of the C-I bond in 2,6-Dichloro-4-iodophenol

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Compound of Interest

Compound Name: 2,6-Dichloro-4-iodophenol

Cat. No.: B1308735

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An In-Depth Technical Guide to the Reactivity of the C-I Bond in **2,6-Dichloro-4-iodophenol**

Abstract

This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond's reactivity in **2,6-dichloro-4-iodophenol**. This compound serves as a versatile intermediate in synthetic chemistry, primarily due to the differential reactivity of its carbon-halogen bonds. The C-I bond's relative lability compared to the more robust C-Cl bonds allows for selective functionalization, making it a valuable building block for drug development professionals and researchers. This document details the physicochemical properties, the principles governing C-I bond reactivity, and provides detailed experimental protocols for its synthesis and subsequent cross-coupling reactions. All quantitative data is summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility for the target audience of researchers and scientists.

Introduction

2,6-dichloro-4-iodophenol is a polyhalogenated aromatic compound featuring three distinct halogen substituents on a phenol ring. The utility of this molecule in organic synthesis is derived from the hierarchical reactivity of its carbon-halogen bonds. Under typical palladium-catalyzed cross-coupling conditions, the reactivity follows the order C-I > C-Br > C-Cl. This predictable selectivity enables chemists to use **2,6-dichloro-4-iodophenol** as a scaffold, first functionalizing the iodo-position while leaving the two chloro-positions available for subsequent

transformations. This guide focuses specifically on the characteristics and synthetic applications of the C-I bond.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,6-dichloro-4-iodophenol** are crucial for its handling and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ Cl ₂ IO	[1]
Molecular Weight	288.9 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	91-92 °C	[1]
Boiling Point (Predicted)	278.2 ± 40.0 °C	[1]
Density (Predicted)	2.158 ± 0.06 g/cm ³	[1]
pKa (Predicted)	6.42 ± 0.23	[1]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[1]
¹ H-NMR (300 MHz, CDCl ₃)	δ 9.83 (s, 1H, -OH), 7.27 (s, 2H, Ar-H)	[1]

Reactivity of the Carbon-Iodine Bond

The selective reactivity of the C-I bond is primarily governed by its lower bond dissociation energy (BDE) compared to other carbon-halogen bonds. The BDE is the standard enthalpy change associated with the homolytic cleavage of a bond in the gas phase.[\[2\]](#) A lower BDE indicates a weaker, more easily broken bond, which is the key to its preferential reaction in processes like the oxidative addition step in palladium-catalyzed cycles.

Caption: Reactivity hierarchy of carbon-halogen bonds.

Table 2: Average Bond Dissociation Energies (BDE) at 298 K

Bond	Average BDE (kJ/mol)	Average BDE (kcal/mol)
C–I	240	57
C–Br	276	66
C–Cl	339	81
C–H (Aromatic)	413	99

Note: Values are generalized and can vary based on the specific molecular structure. Data adapted from reference tables.[\[3\]](#)

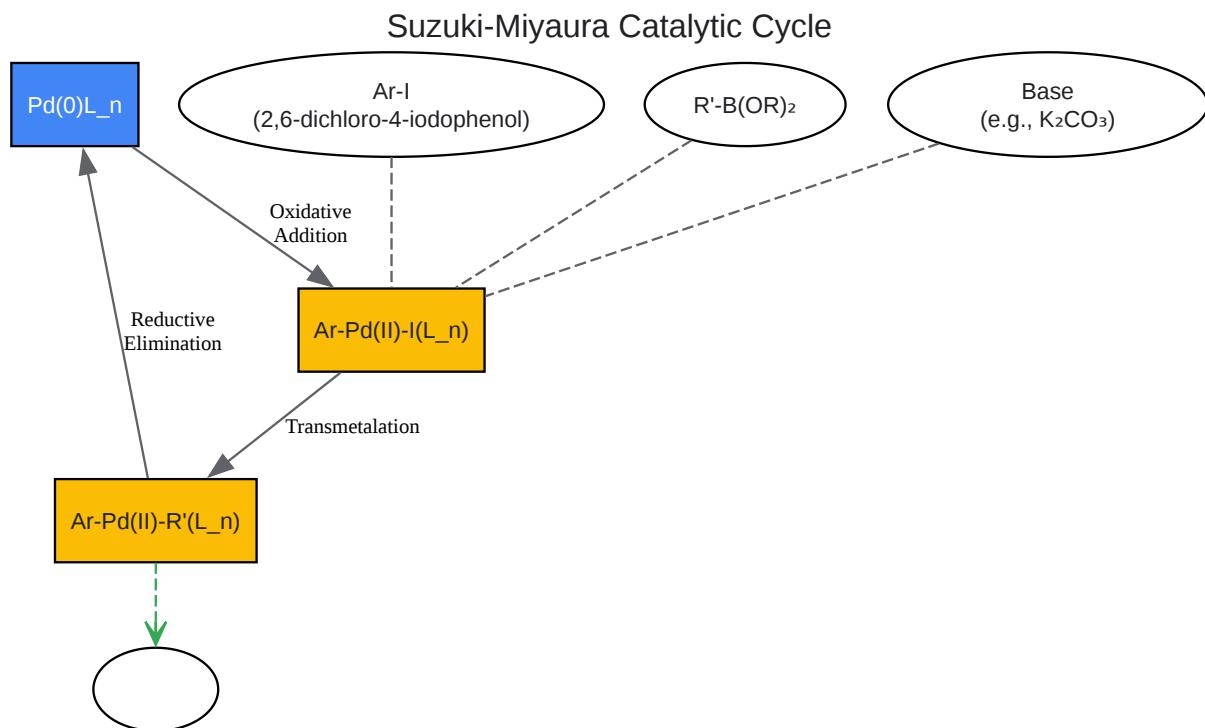
In **2,6-dichloro-4-iodophenol**, the C–I bond is the most labile, making it the primary site for oxidative addition with a low-valent metal catalyst (e.g., Pd(0)). The ortho-chloro substituents and the para-hydroxyl group also influence the electronic properties of the ring, but the intrinsic weakness of the C–I bond dominates its reactivity profile in cross-coupling reactions.

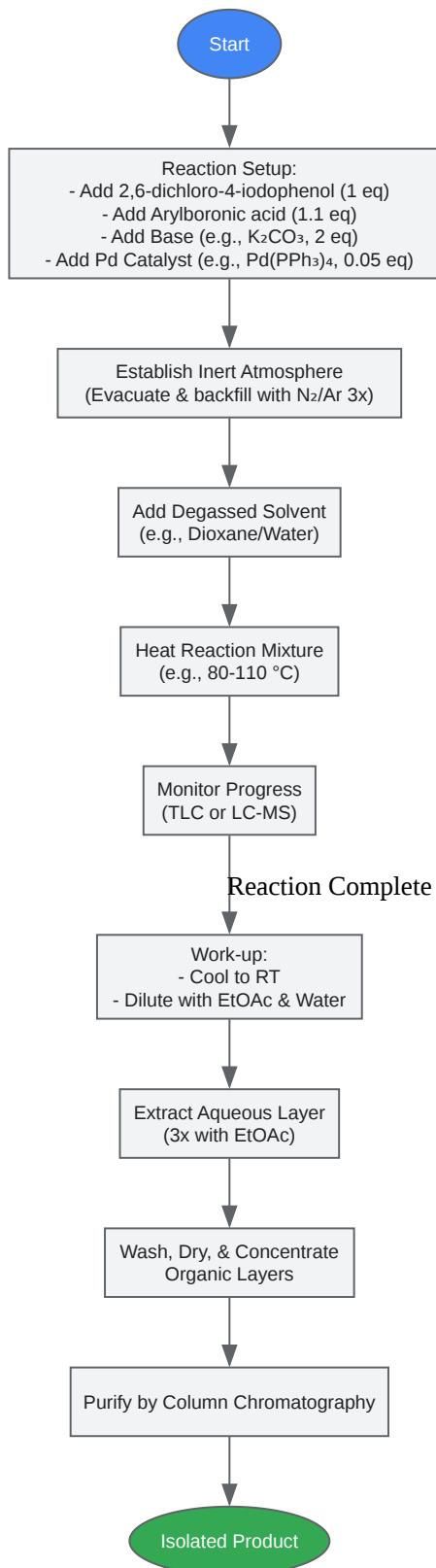
Applications in Palladium-Catalyzed Cross-Coupling Reactions

The selective reactivity of the C–I bond makes **2,6-dichloro-4-iodophenol** an excellent substrate for sequential cross-coupling reactions to build molecular complexity.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound. It is widely used to introduce aryl or heteroaryl moieties. The reaction proceeds via a well-established catalytic cycle.



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